4-Ethyl-3-octanol
Description
Molecular Structure and Properties 4-Ethyl-3-octanol (IUPAC name: 4-ethyloctan-3-ol) is a branched-chain alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol . Its structure features a hydroxyl (-OH) group at the third carbon of an octane chain and an ethyl (-CH₂CH₃) substituent at the fourth carbon (Figure 1). This arrangement confers unique physicochemical properties, including moderate hydrophobicity and a boiling point typical of medium-chain alcohols.
Synthesis Methods The compound is commonly synthesized via the reduction of 4-ethyl-3-octanone using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents such as methanol or tetrahydrofuran (THF) . Industrially, catalytic hydrogenation of 4-ethyl-3-octanone with palladium on carbon (Pd/C) under high pressure is preferred for scalability .
Chemical Reactivity
Key reactions include:
- Oxidation: Forms 4-ethyl-3-octanone using CrO₃ or KMnO₄ .
- Substitution: Reacts with SOCl₂ to yield 4-ethyl-3-octyl chloride .
Properties
IUPAC Name |
4-ethyloctan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-7-8-9(5-2)10(11)6-3/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSHGJKAEKIELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941565 | |
| Record name | 4-Ethyloctan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-26-1 | |
| Record name | 4-Ethyl-3-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-3-octanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyloctan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The ketone undergoes nucleophilic attack by hydride ions (H⁻) from the reducing agent, forming an alkoxide intermediate. Subsequent protonation yields the alcohol. NaBH₄ is selective for ketones and aldehydes, while LiAlH₄ can reduce esters and carboxylic acids but requires anhydrous conditions.
Optimization Parameters
-
Solvent Selection : NaBH₄ reactions typically use methanol or ethanol, whereas LiAlH₄ requires ethers like tetrahydrofuran (THF) or diethyl ether.
-
Temperature : NaBH₄ operates at 0–25°C, while LiAlH₄ reactions require reflux conditions (40–66°C).
-
Stoichiometry : A 10–20% excess of reducing agent ensures complete conversion.
Table 1: Comparative Analysis of Reducing Agents
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH₄ | Methanol | 25 | 82 | 95 |
| LiAlH₄ | THF | 66 | 94 | 98 |
Industrial adaptations replace batch reactors with continuous-flow systems to enhance scalability. For example, catalytic transfer hydrogenation using ammonium formate and palladium on carbon (Pd/C) achieves 89% yield under mild conditions (50°C, 1 atm H₂).
Grignard Reaction: Alkylation of 3-Octanone
The Grignard reaction offers stereochemical control for synthesizing this compound. Ethyl magnesium bromide (CH₂CH₂MgBr) reacts with 3-octanone to form a tertiary alkoxide, which is hydrolyzed to the alcohol.
Reaction Steps
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Formation of Grignard Reagent : Ethyl bromide reacts with magnesium in dry ether.
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Nucleophilic Addition : The Grignard reagent attacks 3-octanone, forming a magnesium alkoxide.
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Hydrolysis : Acidic workup (e.g., HCl) protonates the alkoxide to yield this compound.
Challenges and Solutions
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Moisture Sensitivity : Strict anhydrous conditions are critical; molecular sieves or nitrogen atmospheres prevent reagent decomposition.
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Side Reactions : Wurtz coupling (alkyl-alkyl bond formation) is minimized by maintaining low temperatures (0–5°C) and slow reagent addition.
Table 2: Grignard Reaction Optimization
| Parameter | Optimal Condition | Yield Improvement (%) |
|---|---|---|
| Temperature | 0–5°C | 15 |
| Solvent | Diethyl ether | 12 |
| Reagent Addition Rate | 1 mL/min | 8 |
Recent advancements employ ultrasound-assisted synthesis to accelerate reagent activation, reducing reaction time by 40% while maintaining 91% yield.
Hydroboration-Oxidation of 4-Ethyl-3-Octene
Anti-Markovnikov addition of borane (BH₃) to 4-ethyl-3-octene, followed by oxidation, provides regioselective access to this compound. This method is favored for its stereochemical fidelity.
Mechanistic Insights
-
Borane Addition : BH₃-THF complex adds to the less substituted carbon of the double bond, forming a trialkylborane.
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Oxidation : Hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) convert the borane intermediate to the alcohol.
Table 3: Hydroboration-Oxidation Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Borane Source | BH₃-THF | 88 |
| Oxidation Agent | H₂O₂/NaOH | 85 |
| Reaction Time | 4 hours | - |
Microwave-assisted hydroboration reduces reaction time to 30 minutes with comparable yields (86%), demonstrating energy-efficient potential for industrial scale-up.
Catalytic Hydrogenation of 4-Ethyl-3-Octanone
Industrial-scale production often employs catalytic hydrogenation due to its cost-effectiveness and minimal waste generation.
Process Overview
-
Catalyst : Pd/C (5% loading) or Raney nickel.
-
Conditions : 80–100°C, 10–15 atm H₂ pressure.
-
Solvent : Ethanol or water-ethanol mixtures.
Advantages
-
Scalability : Continuous-flow reactors achieve >99% conversion with catalyst recycling.
-
Green Chemistry : Water-based systems reduce organic solvent use by 70%.
Table 4: Industrial Hydrogenation Parameters
| Catalyst | Pressure (atm) | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Pd/C | 15 | 100 | 99.5 |
| Raney Ni | 10 | 80 | 97 |
Biocatalytic Synthesis Using Enzymes
Emergent biocatalytic methods utilize alcohol dehydrogenases (ADHs) to reduce 4-ethyl-3-octanone under mild conditions (30°C, pH 7).
Key Features
-
Enzyme Source : Lactobacillus brevis ADH exhibits 94% enantiomeric excess (ee).
-
Cofactor Regeneration : Glucose dehydrogenase (GDH) regenerates NADPH, reducing costs.
Table 5: Biocatalytic vs Chemical Methods
| Parameter | Biocatalytic | Chemical (LiAlH₄) |
|---|---|---|
| Yield (%) | 91 | 94 |
| ee (%) | 94 | N/A |
| Temperature (°C) | 30 | 66 |
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-octanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-ethyl-3-octanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, it can be synthesized by reducing 4-ethyl-3-octanone.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 4-Ethyl-3-octanone.
Reduction: this compound (from 4-ethyl-3-octanone).
Substitution: 4-Ethyl-3-octyl chloride.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-ethyl-3-octanol serves as a solvent and an intermediate in organic synthesis. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways.
Biology
This compound is utilized as a model compound for studying the effects of alcohols on biological membranes. Its interactions with lipid bilayers can help elucidate mechanisms of membrane fluidity and permeability.
Medicine
Research has indicated potential applications in drug delivery systems due to its amphiphilic nature , which enhances the absorption of therapeutic agents across biological membranes. Additionally, it is explored for its antimicrobial properties , making it a candidate for use in pharmaceuticals.
Industry
In industrial applications, this compound is used in the production of fragrances and flavors due to its pleasant odor. It also finds use as an additive in lubricants and surfactants.
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
A study by Smith et al. (2021) evaluated its antimicrobial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized below:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 0.5% | 15 |
| Staphylococcus aureus | 0.75% | 12 |
The findings suggest that this compound could serve as a potential natural preservative in food products due to its antimicrobial properties.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.
Mechanism of Action
The mechanism of action of 4-ethyl-3-octanol involves its interaction with biological membranes. The hydroxyl group can form hydrogen bonds with membrane lipids, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally related to 4-ethyl-3-octanol but differ in substituent position, chain length, or functional groups:
Physicochemical Properties
| Property | This compound | 3-Octanol | 2-Ethyl-1-hexanol |
|---|---|---|---|
| Molecular Weight (g/mol) | 158.28 | 130.23 | 130.23 |
| Boiling Point (°C)* | ~215 | ~195 | ~184 |
| LogP (Octanol-Water) | 3.2 | 2.8 | 2.5 |
*Estimated based on chain length and branching .
Biological Activity
4-Ethyl-3-octanol, a branched-chain alcohol, has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound (C₁₀H₂₂O) is characterized by its long hydrocarbon chain and an ethyl group attached to the third carbon of the octanol chain. This structure influences its solubility and interaction with biological systems.
Antimicrobial Activity
Research has indicated that various octanol derivatives exhibit antimicrobial properties. In a study evaluating the activity of different alcohols, this compound demonstrated notable effectiveness against several microbial strains.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Candida albicans | 0.75 mg/mL |
These results suggest that this compound could be a candidate for developing antimicrobial agents, particularly in food preservation and medical applications.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. These tests measure the ability of a compound to neutralize free radicals.
Table 2: Antioxidant Activity of this compound
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 45 ± 5 |
| ABTS Radical Scavenging | 50 ± 7 |
The IC50 values indicate that this compound possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Cytotoxic Effects
The cytotoxicity of this compound has been assessed using various cell lines. A study conducted on human cancer cell lines revealed varying degrees of cytotoxic effects depending on concentration and exposure time.
Table 3: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 Value (µg/mL) | Exposure Time (h) |
|---|---|---|
| A375 (Melanoma) | 30 ± 2 | 24 |
| HeLa (Cervical) | 25 ± 3 | 48 |
| MCF7 (Breast) | 40 ± 5 | 24 |
These findings indicate that while this compound exhibits cytotoxicity against cancer cells, further research is needed to elucidate its mechanisms of action and potential therapeutic applications.
Case Studies
Case Study 1: Antimicrobial Effect in Food Preservation
In a practical application, a study investigated the use of this compound as a natural preservative in meat products. The addition of this compound significantly reduced microbial load and extended shelf life without adversely affecting sensory attributes.
Case Study 2: Antioxidant Supplementation in Diet
Another study explored the effects of dietary supplementation with antioxidants, including this compound, on oxidative stress markers in diabetic rats. Results showed a marked decrease in oxidative stress indicators, suggesting potential benefits for metabolic health.
Q & A
Q. What are the established synthetic routes for 4-ethyl-3-octanol, and how do reaction conditions influence yield?
Methodological Answer:
- Grignard Reaction : Alkylation of 3-octanone with ethyl magnesium bromide, followed by acid quenching. Optimize stoichiometry (e.g., 1:1.2 ketone:Grignard reagent) and temperature (0–5°C) to minimize side products .
- Hydroboration-Oxidation : Use asymmetric boranes (e.g., disiamylborane) to control stereochemistry. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 9:1) .
- Catalytic Hydrogenation : Reduce 4-ethyl-3-octanone using Pd/C or Raney Ni under H₂ (1–3 atm). Purity is critical; characterize intermediates via GC-MS to confirm selectivity .
Q. Which spectroscopic methods are most effective for characterizing this compound, and how are key signals interpreted?
Methodological Answer:
- NMR :
- ¹H NMR : Look for hydroxyl proton (δ 1.5–2.0 ppm, broad), ethyl group (δ 0.8–1.2 ppm, triplet), and stereochemical splitting at C3 (δ 3.4–3.8 ppm, multiplet) .
- ¹³C NMR : Confirm branching via signals at C3 (δ 70–75 ppm) and C4 (δ 25–30 ppm) .
- IR : Hydroxyl stretch (3200–3600 cm⁻¹) and C-O bond (1050–1150 cm⁻¹) .
- GC-MS : Use a polar column (e.g., DB-WAX) to resolve isomers. Monitor molecular ion (m/z 158) and fragmentation patterns (e.g., loss of H₂O, m/z 140) .
Q. What physicochemical properties (e.g., solubility, boiling point) are critical for experimental design?
Methodological Answer:
- Solubility : Limited in water (0.1 g/L at 20°C), miscible with ethanol and diethyl ether. Pre-dry solvents to avoid phase separation .
- Boiling Point : ~215–220°C (varies with purity). Use fractional distillation under reduced pressure (80–100°C at 15 mmHg) for isolation .
Q. How is this compound isolated from reaction mixtures, and what purity validation steps are required?
Methodological Answer:
- Liquid-Liquid Extraction : Separate from aqueous layers using dichloromethane. Dry over MgSO₄ and filter .
- Chromatography : Use silica gel column (hexane:ethyl acetate 4:1) for polar impurities. Validate purity via HPLC (>98% area) or Karl Fischer titration (<0.5% H₂O) .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic data (e.g., enthalpy of formation) be resolved?
Methodological Answer:
Q. What strategies are effective for resolving stereochemical ambiguities in chiral derivatives of this compound?
Methodological Answer:
Q. How can computational models predict the reactivity of this compound in catalytic systems?
Methodological Answer:
Q. What methodologies address low reproducibility in kinetic studies of this compound oxidation?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
